Alisertib sodium, also known by its chemical formula , is a small molecule and a selective inhibitor of aurora A kinase, a critical enzyme involved in cell division. This compound is classified under the category of benzazepines, which are characterized by a benzene ring fused to an azepine ring. Alisertib sodium is currently under investigation for its potential therapeutic applications in various cancers, including relapsed or refractory peripheral T-cell lymphoma and several other malignancies such as breast cancer and lung cancer .
The synthesis of alisertib sodium involves several steps that typically include the formation of the core benzazepine structure followed by various functional group modifications. The specific synthetic pathway has not been fully elucidated in public literature, but it generally involves:
The precise reaction conditions, catalysts, and solvents used in the synthesis are critical for achieving high yields and purity. Research into optimizing these parameters continues to be an area of active investigation within pharmaceutical chemistry.
Alisertib sodium features a complex molecular structure characterized by multiple rings and functional groups. The IUPAC name for alisertib sodium is "sodium 4-{[13-chloro-10-(2-fluoro-6-methoxyphenyl)-3,5,9-triazatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,9,12,14-heptaen-4-yl]amino}-2-methoxybenzoate hydrate."
Alisertib sodium primarily functions as an inhibitor of aurora A kinase through competitive binding to its ATP-binding site. This inhibition disrupts normal mitotic processes within cancer cells.
The mechanism involves:
Alisertib sodium exerts its effects by selectively inhibiting aurora A kinase, leading to several downstream effects:
Alisertib sodium is primarily explored for its potential applications in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: